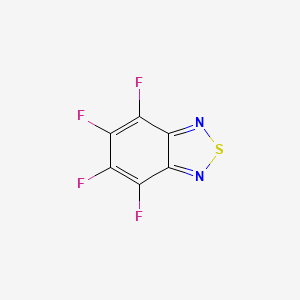
2,1,3-Benzothiadiazole, tetrafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzothiadiazole, tetrafluoro- is a useful research compound. Its molecular formula is C6F4N2S and its molecular weight is 208.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,1,3-Benzothiadiazole, tetrafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,1,3-Benzothiadiazole, tetrafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
2,1,3-Benzothiadiazole, tetrafluoro- is characterized by its tetrafluorinated structure, which enhances its electron-withdrawing capabilities. This structural modification contributes to its stability and reactivity in various chemical environments. The molecular formula is C6F4N2S with a molecular weight of 208.136 g/mol .
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The incorporation of 2,1,3-benzothiadiazole derivatives into OLEDs has been extensively studied due to their ability to serve as efficient electron acceptors. For instance, derivatives like BTZ–DPA and BTZ–CZ have shown significant promise in achieving high external quantum efficiencies (up to 8.8%) at specific luminance levels . The tetrafluorinated version enhances the charge transport properties and stability of the devices.
Organic Photovoltaics (OPVs)
The compound is also used as a building block for organic semiconductors in photovoltaic devices. Its derivatives are synthesized to create polymers that exhibit favorable light absorption and charge transport characteristics. For example, 4,7-dibromo-2,1,3-benzothiadiazole serves as a precursor for polymers like PCDTBT and PCPDTBT, which are known for their efficiency in solar energy conversion .
Applications in Materials Science
Luminescent Metal-Organic Frameworks (LMOFs)
2,1,3-Benzothiadiazole and its derivatives are utilized as organic linkers in the synthesis of luminescent metal-organic frameworks (LMOFs). These frameworks have applications in chemical sensing and energy transfer due to their tunable emission properties. Research has shown that LMOFs constructed with these linkers can emit light across a spectrum from deep-blue to near-infrared . The flexibility in designing these frameworks allows for customization based on specific application needs.
Fluorescent Probes
The compound's photophysical properties make it suitable for use as a fluorescent probe in biological imaging and sensing applications. Its derivatives can be engineered to exhibit specific emission wavelengths and intensities, enhancing their utility in various detection methods .
Applications in Catalysis
Redox-Active Components
Due to its favorable solubility and low reduction potential, tetrafluoro-2,1,3-benzothiadiazole has garnered interest as a redox-active component in flow batteries. Its fast electrochemical kinetics facilitate efficient energy storage and conversion processes . This property is particularly advantageous for developing sustainable energy solutions.
Case Study 1: OLED Efficiency Improvement
A study demonstrated the synthesis of BTZ–DPA using 2,1,3-benzothiadiazole as an acceptor. The resulting OLEDs exhibited improved performance metrics compared to traditional designs due to enhanced charge carrier mobility and reduced recombination losses.
Case Study 2: LMOF Development
Researchers constructed a series of LMOFs using 2,1,3-benzothiadiazole derivatives as linkers. These frameworks showed exceptional performance in chemical sensing applications by providing high sensitivity and selectivity towards target analytes due to their unique emission properties.
Propiedades
Número CAS |
75207-77-1 |
|---|---|
Fórmula molecular |
C6F4N2S |
Peso molecular |
208.14 g/mol |
Nombre IUPAC |
4,5,6,7-tetrafluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6F4N2S/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6 |
Clave InChI |
OIOZYZAAVJAYIB-UHFFFAOYSA-N |
SMILES |
C1(=C(C2=NSN=C2C(=C1F)F)F)F |
SMILES canónico |
C1(=C(C2=NSN=C2C(=C1F)F)F)F |
Key on ui other cas no. |
75207-77-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















